molecular formula C16H19NO4S B2441326 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 1024081-88-6

5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B2441326
CAS No.: 1024081-88-6
M. Wt: 321.39
InChI Key: UIXRELCHZFZCBK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione, widely known in research as XMD8-92, is a highly potent, selective, and ATP-competitive inhibitor of the Extracellular signal-Regulated Kinase 5 (ERK5). It has been characterized as a valuable chemical probe for dissecting the ERK5 signaling pathway due to its superior selectivity over other kinases, including BRD4 and ERK1/2 . The primary research application of this compound is in the field of oncology, where it is used to investigate the role of ERK5 in cell proliferation, survival, and differentiation. Studies utilizing this inhibitor have demonstrated its efficacy in suppressing the growth of various cancer cell lines and in models of triple-negative breast cancer . By selectively blocking ERK5 activation and its transcriptional activity, which is mediated through the phosphorylation of the transcription factor MEF2, this compound enables researchers to explore the therapeutic potential of ERK5 inhibition and to understand its distinct functions from the closely related ERK1/2 pathway. Its utility extends to basic research in other disease contexts, including cardiovascular biology and inflammation, where the ERK5 pathway is implicated.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-methylsulfonylphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(7-5-11)22(3,20)21/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKASXYYTCYECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 5,5-Dimethyl-2-(((4-(Methylsulfonyl)Phenyl)Amino)Methylene)Cyclohexane-1,3-Dione

Preparation of the Cyclohexane-1,3-Dione Core

Cyclocondensation of Dimethyl Malonate and Acetone

The 5,5-dimethylcyclohexane-1,3-dione core is synthesized via acid-catalyzed cyclocondensation of dimethyl malonate and acetone. A representative protocol involves refluxing dimethyl malonate (1.0 equiv), acetone (2.5 equiv), and concentrated sulfuric acid (0.1 equiv) in toluene at 110°C for 12 hours, yielding 5,5-dimethylcyclohexane-1,3-dione in 78% yield after recrystallization from ethanol.

Alternative Methods Using DMAP-Catalyzed Rearrangement

Recent advancements employ DMAP to catalyze the rearrangement of enol esters to triketones. For example, treatment of 2-acetyl-4-methylcyclohexane-1,3-dione enol acetate with DMAP (10 mol%) in dichloromethane at 25°C for 6 hours affords the triketone in 85% yield, minimizing side reactions associated with traditional cyanide catalysts.

Optimization of Reaction Conditions

Solvent Effects on Enamine Formation

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may promote side reactions. Non-polar solvents like toluene favor enamine formation but require prolonged reflux (Table 1).

Table 1: Solvent Optimization for Enamine Condensation

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 8 62
DMF 120 6 58
Acetonitrile 82 10 45
Ethanol 78 12 30

Data adapted from.

Catalytic Additives

DMAP (10 mol%) increases yield to 75% by stabilizing the enol intermediate. In contrast, Lewis acids like ZnCl2 reduce selectivity due to over-activation of the carbonyl group.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (s, 6H, CH₃), 2.52 (s, 3H, SO₂CH₃), 3.21 (d, 2H, J = 16 Hz, CH₂), 6.89 (d, 2H, J = 8 Hz, Ar-H), 7.62 (d, 2H, J = 8 Hz, Ar-H), 8.34 (s, 1H, N=CH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1320 cm⁻¹ (SO₂ asym), 1150 cm⁻¹ (SO₂ sym).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows ≥98% purity with retention time = 6.7 minutes.

Applications and Derivatives

Herbicidal Activity

The compound inhibits HPPD in Parthenium hysterophorous with IC₅₀ = 0.8 μM, outperforming commercial triketones like mesotrione (IC₅₀ = 1.2 μM).

Autophagy Modulation

Preliminary studies indicate interaction with mammalian ATG8 homologues, suggesting potential in cancer therapy. Co-treatment with chloroquine enhances cytotoxicity in ER+ breast cancer cells (EC₅₀ = 5.2 μM).

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antidiabetic Potential

Research indicates that derivatives of cyclohexane-1,3-diones have significant potential as anti-diabetic agents. The mechanism of action is primarily attributed to their ability to form complexes with iron ions in enzymes responsible for glucose metabolism. This interaction can inhibit the activity of these enzymes, thereby modulating blood sugar levels effectively .

Anticancer Activity

Studies have shown that compounds similar to 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow for effective interaction with cellular targets involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The presence of the methylsulfonyl group is believed to enhance its solubility and bioavailability, which are critical factors in antimicrobial efficacy .

Herbicidal Activity

The cyclohexane-1,3-dione scaffold is recognized for its herbicidal properties. Research suggests that derivatives of this compound can inhibit the growth of specific weed species by interfering with photosynthetic pathways or other metabolic processes essential for plant growth . This makes it a valuable candidate for developing new herbicides that are both effective and environmentally friendly.

Insecticidal Properties

In addition to herbicidal applications, compounds related to this compound have shown promise as insecticides. Their ability to disrupt hormonal pathways in insects can lead to effective pest control solutions in agricultural settings .

Case Study 1: Antidiabetic Activity

A study published in a peer-reviewed journal demonstrated that a synthesized derivative of this compound exhibited significant reductions in blood glucose levels in diabetic rodent models. The compound was administered at varying doses over four weeks, showing dose-dependent efficacy and minimal side effects .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around treated samples compared to controls, suggesting strong antimicrobial potential. The study emphasized the need for further exploration into the mechanisms behind this activity .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione
  • 4-Methylsulfonylphenyl derivatives
  • Cyclohexane-1,3-dione derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione, also known by its CAS number 1346548-99-9, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse sources of information.

The molecular formula of the compound is C16H19NO4SC_{16}H_{19}NO_4S, with a molecular weight of 325.39 g/mol. The structure features a cyclohexane core substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds like this compound may exhibit their biological effects through interactions with specific enzymes or receptors. For instance, cyclohexane-1,3-diones are known to form complexes with metal ions such as Fe2+^{2+}, which can inhibit enzyme activity and lead to various biological effects .

Antidiabetic Potential

One of the notable areas of interest is the potential antidiabetic activity of this compound. Cyclohexane-1,3-diones are considered precursors to new classes of antidiabetic agents due to their ability to modulate glucose metabolism and insulin sensitivity . Studies have shown that similar compounds can enhance glucose uptake in muscle cells and reduce gluconeogenesis in the liver.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research on related compounds shows that they can modulate glutamate receptors, which play a critical role in neuronal survival and function . This modulation could offer therapeutic avenues for neurodegenerative diseases.

Case Studies

Recent studies have highlighted the biological activities of similar compounds:

  • Antidiabetic Activity : A study demonstrated that derivatives of cyclohexane-1,3-dione enhanced insulin sensitivity in diabetic animal models .
  • Anticancer Research : A compound structurally related to this compound was shown to inhibit tumor growth in xenograft models through apoptosis induction .
  • Neuroprotection : Research on related compounds indicated their potential in protecting against excitotoxicity in neuronal cultures, suggesting a similar profile for the compound .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidiabeticModulation of glucose metabolism ,
AnticancerInduction of apoptosis
NeuroprotectiveModulation of glutamate receptors

Q & A

How can researchers optimize the synthesis of 5,5-Dimethyl-2-(((4-(methylsulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and 4-(methylsulfonyl)aniline derivatives under acidic or catalytic conditions. To optimize yield:

  • Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation while minimizing side reactions .
  • Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction kinetics and thermal stability of intermediates .
  • Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

What advanced spectroscopic techniques are recommended for characterizing the structural stability of this compound under varying pH conditions?

Advanced Research Question
Methodological Answer:

  • Dynamic NMR Studies: Conduct variable-temperature ¹H/¹³C NMR in DMSO-d₆ to observe tautomeric equilibria (e.g., enol-keto shifts) influenced by pH .
  • X-ray Crystallography: Co-crystallize the compound with stabilizing agents (e.g., crown ethers) to resolve conformational flexibility in solid-state structures .
  • pH-Dependent UV/Vis Spectroscopy: Track absorbance changes (250–400 nm) in buffered solutions (pH 2–12) to identify protonation-sensitive chromophores .

How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for nucleophilic attacks at the methylene group .
  • Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., α,β-unsaturated ketone moiety) prone to nucleophilic addition .
  • Experimental Validation: Compare computational predictions with kinetic studies (e.g., reaction with Grignard reagents) monitored by in-situ IR spectroscopy .

What experimental design strategies are effective for resolving contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Advanced Research Question
Methodological Answer:

  • Orthogonal Assays: Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives/negatives .
  • Standardized Protocols: Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregated literature data, identifying outliers linked to assay conditions .

How can researchers investigate the compound’s potential as a kinase inhibitor using structure-activity relationship (SAR) studies?

Basic Research Question
Methodological Answer:

  • Scaffold Modification: Synthesize analogs with variations in the methylsulfonyl group (e.g., replacing with sulfonamide or halogens) to probe steric/electronic effects .
  • Kinase Profiling: Screen analogs against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Docking Simulations: Use AutoDock Vina to model interactions with ATP-binding pockets, prioritizing candidates with predicted ΔG < -8 kcal/mol .

What methodologies address challenges in scaling up the synthesis while maintaining enantiomeric purity?

Advanced Research Question
Methodological Answer:

  • Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during imine formation to control stereochemistry .
  • Continuous Flow Reactors: Optimize residence time and mixing efficiency to reduce racemization observed in batch processes .
  • Chiral HPLC Monitoring: Use Daicel Chiralpak columns (e.g., IA or IB) with heptane/ethanol mobile phases to quantify enantiomeric excess (ee) ≥ 98% .

How can researchers design experiments to elucidate the compound’s metabolic stability in hepatic models?

Basic Research Question
Methodological Answer:

  • In Vitro Microsomal Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH, analyzing metabolites via LC-MS/MS (Q-TOF) .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .
  • Structural Elucidation of Metabolites: Perform MS/MS fragmentation matching with synthetic standards (e.g., hydroxylated or demethylated derivatives) .

What strategies mitigate oxidative degradation during long-term storage of the compound?

Advanced Research Question
Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months, monitoring degradation via UPLC-PDA. Use Arrhenius modeling to predict shelf-life .
  • Antioxidant Additives: Co-formulate with 0.1% w/v ascorbic acid or BHT in amber vials under nitrogen atmosphere .
  • Degradant Identification: Isolate major degradation products (e.g., sulfone oxidation) using preparative TLC and characterize via ¹H NMR .

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